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Executive Summary
AT-035, now known as izokibep (also referred to as ABY-035), is a novel, small protein

therapeutic designed as a potent and selective inhibitor of the pro-inflammatory cytokine

Interleukin-17A (IL-17A).[1][2][3][4] This technical guide provides a comprehensive overview of

the preclinical research on izokibep in animal models, summarizing key quantitative data,

detailing experimental methodologies, and visualizing the underlying biological pathways and

experimental workflows. The preclinical data package supports the clinical development of

izokibep for the treatment of IL-17A-mediated inflammatory diseases, including psoriasis,

psoriatic arthritis, and hidradenitis suppurativa.

Mechanism of Action: A Potent IL-17A Ligand Trap
Izokibep is an 18.6 kDa protein therapeutic composed of two IL-17A-specific Affibody®

domains flanking a central albumin-binding domain.[1][2][3] This unique "ligand trap" design

allows izokibep to bind with high affinity to both subunits of the IL-17A homodimer, effectively

neutralizing its activity and preventing it from binding to its receptor, IL-17R.[1][2] The inhibition

of the IL-17A signaling pathway subsequently blocks the downstream production of pro-

inflammatory cytokines and chemokines, such as IL-6 and CXCL1 (KC in mice), which are key

drivers of inflammation and tissue damage in various autoimmune diseases.[1][2] The inclusion

of the albumin-binding domain is intended to extend the plasma half-life of this small molecule

therapeutic.
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Figure 1: Mechanism of Action of AT-035 (Izokibep)

In Vitro and In Vivo Efficacy
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Preclinical studies have demonstrated the superior potency and efficacy of izokibep in

comparison to established anti-IL-17A monoclonal antibodies, secukinumab and ixekizumab.

Quantitative Efficacy Data

Assay Molecule
IC50

(ng/mL)

In Vivo Dose

for Complete

Inhibition

(mg/kg)

Relative

Efficacy (vs.

Secukinuma

b)

Relative

Efficacy (vs.

Ixekizumab)

In Vitro NHDF

Cell Assay
Izokibep 0.4[1][2] - ~103x ~9x

Ixekizumab 3.5[1][2] - ~12x -

Secukinumab 41[1][2] - - -

In Vivo

Murine KC

Model

Izokibep - 0.1[1] ~50x ~30x

Ixekizumab - 3[1] ~1.7x -

Secukinumab - 5[1] - -

Experimental Protocols
Objective: To determine the in vitro potency of izokibep in inhibiting IL-17A-induced pro-

inflammatory cytokine production.

Methodology:

Normal Human Dermal Fibroblasts (NHDFs) were stimulated with 64 pM of IL-17A and 10

fM of IL-1β.

The stimulated cells were treated with increasing concentrations of izokibep,

secukinumab, or ixekizumab.

The production of Interleukin-6 (IL-6) was measured to assess the level of inhibition.
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IC50 values, the concentration of the inhibitor required to reduce the IL-6 production by

50%, were calculated.[1][2]

Objective: To evaluate the in vivo efficacy of izokibep in a proof-of-mechanism mouse model.

Methodology:

C57BL/6J mice were used for the study (n=6 animals per compound and dose level).

Human IL-17A was administered subcutaneously to the mice to induce the secretion of

Keratinocyte Chemoattractant (KC), the murine ortholog of human CXCL1.

Izokibep, secukinumab, or ixekizumab were administered to different groups of mice.

The concentration of KC in the serum was quantified using an ELISA kit.

The dose-dependent inhibition of KC secretion was determined for each compound.[1]
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In Vivo Efficacy Workflow
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Figure 2: Experimental Workflow for the Murine KC Model

Preclinical Safety and Toxicology
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A comprehensive toxicology program was conducted for izokibep in cynomolgus monkeys,

identified as the most relevant species due to the cross-reactivity of izokibep with cynomolgus

monkey IL-17A.[1]

Quantitative Toxicology Data

Study Duration
Route of

Administration

Dose Levels

(mg/kg/week)

No-Observed-

Adverse-Effect Level

(NOAEL)

(mg/kg/week)

28-Day Intravenous Not Specified 40

13-Week Subcutaneous Not Specified 20

26-Week Subcutaneous 10, 20, 40[1] 20[1]

Toxicology Study Protocols
Objective: To assess the long-term safety and tolerability of izokibep.

Methodology:

Cynomolgus monkeys were administered izokibep via weekly subcutaneous injections for

26 weeks.

Three dose groups were included: 10, 20, and 40 mg/kg/week.

A comprehensive set of safety parameters were monitored throughout the study, including

clinical observations, body weight, food consumption, hematology, clinical chemistry, and

histopathology.

The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the study

findings.[1]

Key Findings: Izokibep was generally well-tolerated. The NOAEL was established at 20

mg/kg/week. At the 40 mg/kg/week dose, the formation of a local abscess and systemic

sequelae were observed in one female animal, which was considered an adverse event.[1]
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Safety pharmacology studies were integrated into the nonclinical toxicology program in

cynomolgus monkeys. These assessments revealed no adverse effects of izokibep on the

central nervous, cardiovascular, or respiratory systems.[1]

Pharmacokinetics
While detailed quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from

preclinical animal studies are not extensively reported in the reviewed literature, the design of

izokibep with an albumin-binding domain is explicitly stated to improve its pharmacokinetic

properties.[5] This feature is intended to extend the in vivo half-life of the small molecule,

allowing for less frequent dosing. The clinical development program for izokibep has

characterized its pharmacokinetic profile in humans.[1]

Conclusion
The preclinical data for AT-035 (izokibep) in animal models demonstrates a promising efficacy

and safety profile. Its potent and selective inhibition of IL-17A, coupled with a favorable

toxicology profile in a relevant non-human primate species, provided a strong rationale for its

advancement into clinical trials. The in vivo studies confirmed its superior efficacy compared to

existing monoclonal antibody therapies on a weight-for-weight basis. These findings

underscore the potential of izokibep as a differentiated therapeutic option for patients with IL-

17A-driven inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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